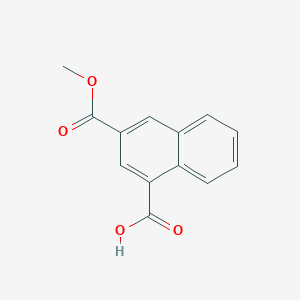

3-(methoxycarbonyl)naphthalene-1-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxycarbonylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-17-13(16)9-6-8-4-2-3-5-10(8)11(7-9)12(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJIOYGALMIXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 3-(Methoxycarbonyl)naphthalene-1-carboxylic Acid

[1][2]

Executive Summary

3-(Methoxycarbonyl)naphthalene-1-carboxylic acid is a non-symmetric mono-ester derivative of naphthalene-1,3-dicarboxylic acid. It serves as a critical bifunctional building block in organic synthesis and materials science. Its value lies in the orthogonal reactivity of its two carbonyl groups: a free carboxylic acid at the sterically hindered C1 (alpha) position and a methyl ester at the accessible C3 (beta) position. This structure allows for stepwise, regioselective functionalization, making it an ideal scaffold for complex pharmaceutical intermediates and peptidomimetics.

Structural Analysis & Electronic Properties[3]

The Naphthalene Scaffold

The molecule is built upon a naphthalene core. The substitution pattern is defined as:

-

Position 1 (Alpha): Occupied by the carboxylic acid (-COOH). This position is subject to peri-interaction with the proton at C8. This steric crowding forces the C1-carboxyl group to rotate out of the aromatic plane, reducing conjugation and altering its reactivity compared to a standard benzoate.

-

Position 3 (Beta): Occupied by the methoxycarbonyl group (-COOCH₃). This position is sterically unencumbered, allowing the ester to remain planar with the ring system for maximum conjugation.

Chemical Data Table

| Property | Value | Note |

| IUPAC Name | 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid | Also known as 3-carbomethoxy-1-naphthoic acid |

| SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | Confirmed structural string |

| LogP | 2.32 | Moderate lipophilicity |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 3 | Ester carbonyl, Acid carbonyl, Ester oxygen |

| pKa (Predicted) | ~3.6 - 3.8 | Slightly more acidic than benzoic acid due to the aryl core |

Structural Visualization

The following diagram illustrates the numbering and steric environment of the molecule.

Figure 1: Structural topology highlighting the steric conflict at the C1 position.

Synthesis & Regioselectivity[3]

The synthesis of this specific isomer relies on exploiting the kinetic difference between the alpha (C1) and beta (C3) positions.

The Regioselectivity Principle

In electrophilic aromatic substitution, alpha positions are more reactive. However, in nucleophilic acyl substitution (esterification), steric hindrance reverses this trend.

-

C1-COOH: The peri-hydrogen at C8 blocks the approach of methanol, making esterification slow.

-

C3-COOH: Unhindered and accessible, making esterification fast.

Therefore, the target molecule is synthesized via controlled partial esterification of the diacid, rather than partial hydrolysis of the diester (which would likely cleave the labile C3 ester first, yielding the unwanted isomer).

Experimental Protocol: Partial Esterification

Note: This protocol is derived from standard regioselective esterification principles for polycyclic aromatic acids.

Reagents:

-

Naphthalene-1,3-dicarboxylic acid (1.0 eq)

-

Methanol (anhydrous, in excess or limiting based on method)

-

Thionyl chloride (

) or Sulfuric acid (

Step-by-Step Methodology:

-

Activation: Suspend naphthalene-1,3-dicarboxylic acid in anhydrous methanol (0.5 M concentration).

-

Catalyst Addition: Cool to 0°C. Add

(1.1 eq) dropwise. Crucial: Limiting the activating agent favors the kinetic product.[1] -

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC/HPLC. The C3-ester forms first.[1]

-

Quenching: Evaporate solvent under reduced pressure.

-

Purification: The crude mixture will contain Diacid, Mono-ester (Target), and Diester.

-

Dissolve in saturated

(aq). The unreacted Diacid and Target Mono-ester will dissolve (as salts); the Diester will precipitate or be extracted into organic solvent (remove Diester). -

Acidify the aqueous layer carefully to pH ~4. The Mono-ester (pKa ~3.[1]7) precipitates before the Diacid (pKa ~3.0 for first proton). Alternatively, extract both and separate via column chromatography (SiO2, Hexane/EtOAc + 1% AcOH).

-

Synthesis Workflow Diagram

Figure 2: Kinetic pathway favoring the formation of the C3-ester/C1-acid derivative.

Reactivity & Applications

Orthogonal Functionalization

The primary utility of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid is its ability to undergo orthogonal coupling .

-

Amide Coupling (C1): The free acid at C1 can be activated (using HATU/EDC) to react with amines. The peri-hindrance requires powerful coupling agents but ensures the resulting amide is conformationally locked.

-

Hydrolysis (C3): After C1 is functionalized, the C3 methyl ester can be hydrolyzed (LiOH/THF) to unveil the second carboxylic acid for further reaction.

Application Areas

-

Peptidomimetics: Used as a rigid turn inducer in peptide chains. The 1,3-substitution mimics the

spacing of amino acid side chains. -

MOF Linkers: Acts as a capping ligand or a precursor to desymmetrized linkers in Metal-Organic Frameworks, introducing complexity into the pore environment.

-

Photoactive Materials: Naphthalene derivatives are fluorescent. This molecule serves as a core for sensors where the emission spectrum is tuned by substituents at C1 and C3.

References

-

Chemical Structure & Identifiers

-

Synthesis & Reactivity Context

-

Regioselectivity in Naphthalene Derivatives. BenchChem Technical Guides. Retrieved from .

-

Esterification of Naphthalene Dicarboxylic Acids. U.S. Patent 3,042,709. Retrieved from .

-

-

General Naphthalene Chemistry

-

Naphthalene-1-carboxylic acid Properties. NIST Chemistry WebBook. Retrieved from .

-

Comprehensive Technical Guide on 3-Methoxycarbonyl-1-Naphthoic Acid (CAS 235107-44-5): Orthogonal Reactivity and Advanced Applications

Executive Summary

In the landscape of modern drug discovery and advanced materials science, the ability to sequentially and selectively functionalize rigid aromatic cores is paramount. Naphthalene derivatives offer an extended π-system and highly predictable steric environments. 3-Methoxycarbonyl-1-naphthoic acid (CAS 235107-44-5) serves as a premier, orthogonally protected bifunctional building block[1].

By featuring a free carboxylic acid at the sterically hindered C1 position and a methyl ester at the C3 position, this molecule allows researchers to perform highly selective, late-stage functionalizations (such as decarboxylative cross-couplings or amidation) at C1 without requiring exhaustive protection-deprotection cycles[2]. This whitepaper dissects the physicochemical properties, the causality behind its regioselective synthesis, and field-proven protocols for its application.

Physicochemical Profiling & Structural Causality

Understanding the reactivity of 3-methoxycarbonyl-1-naphthoic acid requires a deep dive into its structural constraints. The naphthalene ring is not uniformly reactive. The C1 position experiences significant steric compression due to the adjacent peri-hydrogen at C8. This peri-interaction dictates both how the molecule is synthesized and how it behaves in downstream catalysis.

Table 1: Physicochemical and Computational Profiling

| Property | Value |

| CAS Registry Number | 235107-44-5 |

| IUPAC Name | 3-(methoxycarbonyl)naphthalene-1-carboxylic acid |

| Molecular Formula | C13H10O4 |

| Molecular Weight | 230.22 g/mol |

| Topological Polar Surface Area (TPSA) | 63.6 Ų |

| LogP (Computational) | 2.32 |

| Hydrogen Bond Donors / Acceptors | 1 / 3 |

| Rotatable Bonds | 2 |

| SMILES String | O=C(C1=C2C=CC=CC2=CC(C(OC)=O)=C1)O |

Data aggregated from computational chemistry databases and commercial specifications[1].

The Causality of Orthogonal Reactivity: The free carboxylic acid at C1 is sterically shielded, making it less susceptible to standard nucleophilic attacks but highly prone to transition-metal-catalyzed decarboxylation. Conversely, the C3 methyl ester is sterically unhindered but electronically deactivated by the esterification, remaining stable under the harsh basic conditions often required to activate the C1 position.

Regioselective Synthesis: Exploiting Kinetic Control

Synthesizing CAS 235107-44-5 directly from naphthalene-1,3-dicarboxylic acid is an exercise in kinetic control. Because the C1 carbonyl is sterically compressed by the C8 peri-hydrogen, the transition state for nucleophilic attack by methanol at C1 is significantly higher in energy than at C3.

By deliberately starving the reaction of the alcohol and utilizing mild acid catalysis, we force the reaction to operate under kinetic control, selectively esterifying the C3 position while leaving the C1 position untouched.

Table 2: Reaction Optimization for Regioselective Mono-esterification

| Equivalents (MeOH) | Catalyst (H2SO4) | Temp (°C) | Time (h) | Yield (Mono-ester) | Observation |

| 10.0 eq | 0.5 eq | 65 | 12 | 25% | High di-ester formation |

| 5.0 eq | 0.1 eq | 65 | 6 | 55% | Moderate selectivity |

| 2.0 eq | 0.05 eq | 50 | 8 | 72% | Optimal kinetic control |

Protocol 1: Sterically-Controlled Mono-esterification

This protocol is a self-validating system: the strict pH control during workup ensures that any over-reacted di-ester or unreacted di-acid is automatically partitioned away from the target mono-ester.

-

Reagent Preparation: Suspend naphthalene-1,3-dicarboxylic acid (1.0 eq) in anhydrous methanol (2.0 eq) and a non-competing co-solvent (e.g., THF) to maintain solubility.

-

Catalytic Activation: Add concentrated H₂SO₄ (0.05 eq) dropwise at 0°C. Causality: A sub-stoichiometric catalytic amount ensures the reaction rate is bottlenecked, allowing the steric differentiation between C1 and C3 to govern regioselectivity.

-

Kinetic Reflux: Heat the mixture to 50°C for 8 hours. Monitor via HPLC.

-

Self-Validating Workup: Concentrate the mixture in vacuo, dissolve in EtOAc, and wash with a precisely tuned pH 7.2 phosphate buffer.

-

Mechanism of Validation: At pH 7.2, the unreacted diacid is fully deprotonated and partitions into the aqueous layer. The target mono-ester (pKa ~4.5) is partially ionized but retains enough lipophilicity to stay in the organic layer, while any di-ester byproduct can be removed via subsequent silica plug filtration.

-

Workflow for the regioselective mono-esterification yielding CAS 235107-44-5.

Advanced Applications: Decarboxylative Cross-Coupling

The most powerful application of 3-methoxycarbonyl-1-naphthoic acid lies in its use as a stable, bench-ready nucleophile surrogate for cross-coupling reactions. Traditional cross-couplings require organometallic reagents (e.g., boronic acids or stannanes) which can be unstable or toxic.

By utilizing the free carboxylic acid at C1, we can perform a bimetallic Cu/Pd-catalyzed decarboxylative cross-coupling[3]. The C3 ester remains completely untouched, providing a handle for subsequent drug-linker attachment (e.g., in PROTAC synthesis).

Protocol 2: Bimetallic Decarboxylative Arylation

This protocol validates the orthogonal stability of the C3 ester under harsh decarboxylative conditions.

-

Catalyst Assembly: In a glovebox, combine Cu₂O (10 mol%), PdI₂ (2 mol%), and Tol-BINAP (3 mol%) in a Schlenk tube.

-

Substrate Addition: Add 3-methoxycarbonyl-1-naphthoic acid (1.0 eq), an aryl bromide (1.2 eq), and K₂CO₃ (1.5 eq).

-

Thermal Decarboxylation: Dissolve in NMP/Quinoline (4:1) and heat to 160°C under Argon for 16 hours.

-

Causality: The high temperature and Cu catalyst drive the extrusion of CO₂ specifically at the hindered C1 position. The resulting nucleophilic aryl-copper species rapidly transmetalates to the Pd cycle[3]. The C3 ester cannot undergo decarboxylation and is sterically protected from saponification by the bulky solvent system.

-

-

Analytical Validation: Quench with 1M HCl and extract with EtOAc. Analyze the crude mixture via LC-MS. The exclusive presence of the C3-esterified biaryl product (without ester cleavage or polymerization) self-validates the orthogonal integrity of the starting material.

Bimetallic Cu/Pd catalytic cycle for decarboxylative cross-coupling.

Conclusion

3-Methoxycarbonyl-1-naphthoic acid (CAS 235107-44-5) is far more than a simple aromatic ester; it is a meticulously desymmetrized scaffold. By understanding the steric causality of the naphthalene peri-interaction, researchers can synthesize it with high regioselectivity and deploy it in advanced catalytic cycles. Its ability to act as a traceless nucleophile at C1 while preserving a robust synthetic handle at C3 makes it an indispensable tool in the modern synthetic chemist's arsenal.

References

Sources

Engineering Naphthalene Scaffolds: A Technical Guide to 1,3-Naphthalenedicarboxylic Acid vs. Its Esters

Executive Summary

The 1,3-naphthalenedicarboxylic acid (1,3-NDA) scaffold is a highly versatile aromatic building block. The structural transition from the free dicarboxylic acid to its esterified derivatives (e.g., dimethyl or diethyl 1,3-naphthalenedicarboxylate) fundamentally alters the molecule's physicochemical properties, reactivity profile, and downstream utility. This whitepaper provides an in-depth technical analysis of these differences, offering actionable insights for researchers in drug development, natural product synthesis, and advanced materials engineering.

Structural Divergence and Physicochemical Causality

The core difference between 1,3-NDA and its esters is dictated by intermolecular forces, specifically the presence or absence of hydrogen bonding networks.

-

1,3-Naphthalenedicarboxylic Acid (Free Acid): The free carboxylic acid groups act as potent hydrogen bond donors and acceptors. This leads to the formation of robust intermolecular hydrogen-bonded dimers and extended networks in the solid state. The causality of this network is a massive increase in lattice energy, which manifests as a very high melting point and extremely poor solubility in non-polar or weakly polar organic solvents. Dissolution typically requires strong polar aprotic solvents (like DMF or DMSO) or aqueous alkaline conditions.

-

1,3-Naphthalenedicarboxylate Esters: Esterification (e.g., forming the dimethyl ester) chemically masks the hydrogen bond donors. Without the ability to form extensive hydrogen bond networks, the lattice energy drops precipitously. For instance, dimethyl 1,3-naphthalenedicarboxylate exhibits a relatively low melting point of 102.5–104.0°C[1]. This structural modification drastically increases lipophilicity and solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran), making the ester vastly superior for solution-phase synthetic chemistry.

Quantitative Physicochemical Comparison

| Property | 1,3-Naphthalenedicarboxylic Acid | Dimethyl 1,3-Naphthalenedicarboxylate |

| Hydrogen Bonding | Strong donor and acceptor | Acceptor only |

| Melting Point | High (typically >250°C, decomposes) | 102.5–104.0°C[1] |

| Solubility | Poor in organics; soluble in DMSO, DMF, aq. base | High in DCM, EtOAc, THF, MeOH |

| Volatility | Negligible (decarboxylates at high temp) | Moderate (amenable to GC/MS) |

| Lipophilicity (LogP) | Low (highly polar) | High (lipophilic) |

Application Divergence: Materials vs. Pharmaceuticals

The choice between the free acid and the ester is rarely arbitrary; it is dictated by the specific mechanistic and processing requirements of the target industry.

Logical pathways mapping 1,3-NDA derivatives to their respective industrial applications.

Advanced Materials and Polymers

1,3-NDA is a critical monomer in the synthesis of high-performance polyamide and polyester resins[2]. In industrial applications, the free acid is often used directly in aqueous or highly polar solvent-based polycondensation reactions with diamines to form polyamides with exceptional heat resistance and laser weldability[2]. Conversely, in melt polycondensation processes (such as the production of polyethylene naphthalate (PEN) analogs), the diester is frequently preferred. The causality here is that the ester's lower melting point allows it to form a homogeneous melt at lower temperatures, and the byproduct (e.g., methanol) is easily distilled off to drive the equilibrium toward high-molecular-weight polymers[3].

Drug Development and Cosmetics

In pharmaceutical synthesis, the 1,3-naphthalenedicarboxylate core is a key intermediate in the total synthesis of gilvocarcin natural products, which are known for their potent antitumor activity[4]. Because the free carboxylic acid can poison transition-metal catalysts or interfere with organometallic reagents, researchers utilize the esterified form (e.g., 1,3-diethyl ester) to provide orthogonal protection during complex cross-coupling reactions[4]. Furthermore, naphthalenedicarboxylic acid diesters possess unique photophysical properties. They strongly absorb ultraviolet light in the 280–300 nm range, making them highly effective stabilizing agents and SPF enhancers in topical dermatological and cosmetic formulations[5].

Analytical Signatures for Differentiation

To validate the transition between the acid and the ester, researchers rely on distinct analytical markers:

-

1H NMR Spectroscopy: The free acid exhibits a broad, highly deshielded proton signal (typically 12.0–13.0 ppm) corresponding to the carboxylic -OH. Upon conversion to the dimethyl ester, this peak disappears entirely, replaced by a sharp singlet integrating for six protons at approximately 4.01–4.03 ppm (in CDCl3), confirming the presence of the methoxy groups[1].

-

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretch of the free acid appears at lower wavenumbers (~1680–1700 cm⁻¹) due to the weakening of the C=O bond by strong intermolecular hydrogen bonding. The ester carbonyl, lacking this interaction, shifts to a higher frequency (~1720–1735 cm⁻¹).

Self-Validating Experimental Protocols

The following protocols detail the bidirectional conversion between the acid and the ester, emphasizing the mechanistic causality behind each step and incorporating in-process controls (IPCs) to ensure a self-validating workflow.

Bidirectional synthetic workflow and phase transition causality between 1,3-NDA and its ester.

Protocol A: Fischer Esterification (Acid to Dimethyl Ester)

Objective: Convert 1,3-NDA to dimethyl 1,3-naphthalenedicarboxylate to enhance organic solubility for downstream cross-coupling. Causality of Choices: Fischer esterification is an equilibrium-driven process. A massive excess of methanol serves as both the solvent and the reactant, driving the equilibrium toward the ester via Le Chatelier's principle. Sulfuric acid acts as a proton source to activate the carbonyl carbon for nucleophilic attack.

-

Reaction Setup: Suspend 10 mmol of 1,3-NDA in 50 mL of anhydrous methanol in a round-bottom flask. Note: The suspension occurs because the acid is poorly soluble in cold methanol.

-

Catalysis: Slowly add 1 mL of concentrated H₂SO₄ dropwise. (Caution: Exothermic).

-

Reflux: Attach a reflux condenser and heat the mixture to 70°C. Causality: Heat provides the activation energy required for the nucleophilic acyl substitution. As the reaction proceeds, the suspension will gradually clear into a homogeneous solution, serving as a primary visual indicator of esterification (since the ester is highly soluble).

-

IPC (Self-Validation): After 12 hours, spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM/MeOH). The starting material (acid) will stay at the baseline (Rf ~0.0), while the product (ester) will migrate (Rf ~0.7).

-

Workup: Concentrate the mixture in vacuo to remove excess methanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Causality: The basic aqueous layer neutralizes the H₂SO₄ and extracts any unreacted free acid, while the lipophilic ester remains in the organic layer.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the dimethyl ester as a solid.

Protocol B: Base-Catalyzed Saponification (Ester to Acid)

Objective: Deprotect the ester to regenerate the free carboxylic acid for final drug formulation or aqueous polymerization. Causality of Choices: Base-catalyzed hydrolysis (saponification) is irreversible because the final step generates a stable carboxylate anion, driving the reaction to completion. A mixed solvent system (THF/Water) is used because the ester is insoluble in pure water, and the hydroxide is insoluble in pure THF.

-

Reaction Setup: Dissolve 5 mmol of dimethyl 1,3-naphthalenedicarboxylate in 20 mL of THF. Add 20 mL of a 2M aqueous NaOH solution.

-

Heating: Stir the biphasic mixture vigorously at 60°C for 4 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the organic (ester) and aqueous (hydroxide) phases.

-

IPC (Self-Validation): Perform TLC (Eluent: 4:1 Hexane/EtOAc). The disappearance of the high-Rf ester spot confirms complete hydrolysis.

-

Workup: Remove THF in vacuo. The product is now in the aqueous phase as the highly soluble sodium naphthalenedicarboxylate salt. Wash the aqueous layer with diethyl ether to remove any non-polar impurities.

-

Acidification: Slowly add 3M HCl to the aqueous layer until the pH reaches 2. Causality: Protonating the carboxylate anions regenerates the neutral 1,3-NDA. Because the free acid cannot form strong ion-dipole interactions with water, it rapidly precipitates out of solution.

-

Isolation: Filter the white precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum.

References

-

EP 3 792 312 B1 - googleapis.com. 2

-

NOVEL TITANIUM GLYCOLATE CATALYST AND PROCESS FOR THE PREPARATION THEREOF - gccpo.org. 3

-

Photoreactions of dimethyl naphthalenedicarboxylates - oup.com. 1

-

Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products - acs.org. 4

-

Naphthalene dicarboxylic acid diester or polyesters for conferring luster and stabilizing color for hair - google.com. 5

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. gccpo.org [gccpo.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RU2246928C2 - Naphthalene dicarboxylic acid diester or polyesters for conferring luster and stabilizing color for hair - Google Patents [patents.google.com]

Structural Isomers of Methoxycarbonylnaphthalene Carboxylic Acid: Synthesis, Mechanisms, and Applications

Introduction to Naphthalene Half-Esters

In advanced materials science and pharmaceutical development, the precise spatial arrangement of functional groups dictates the macroscopic properties of polymers and the binding affinity of active pharmaceutical ingredients (APIs). Methoxycarbonylnaphthalene carboxylic acids—commonly referred to as the mono-methyl esters or half-esters of naphthalenedicarboxylic acids (NDCAs)—represent a highly valuable class of asymmetric, bifunctional building blocks.

By possessing both a reactive carboxylic acid (-COOH) and a comparatively stable methyl ester (-COOCH

Structural Isomerism and Physicochemical Profiles

The naphthalene ring system offers multiple substitution patterns, leading to several distinct isomers of methoxycarbonylnaphthalene carboxylic acid. The position of the substituents fundamentally alters the molecule's geometry, solubility, and reactivity.

Table 1: Quantitative and Structural Summary of Key Isomers

| Isomer Nomenclature | CAS Number | Molecular Weight | Precursor Diacid | Structural Geometry & Primary Characteristics |

| 6-(Methoxycarbonyl)-2-naphthoic acid | 7568-08-3 | 230.22 g/mol | 2,6-NDCA | Linear, rigid rod-like; imparts high thermal stability in polymers[1]. |

| 4-(Methoxycarbonyl)-1-naphthoic acid | 21426-90-4 | 230.22 g/mol | 1,4-NDCA | Para-substituted on a single ring; highly asymmetric. |

| 7-(Methoxycarbonyl)-2-naphthoic acid | N/A | 230.22 g/mol | 2,7-NDCA | Bent structure (120° angle); disrupts polymer crystallinity[2]. |

| 8-(Methoxycarbonyl)-1-naphthoic acid | N/A | 230.22 g/mol | 1,8-NDCA | Peri-substituted; highly prone to spontaneous anhydride formation. |

Mechanistic Pathways for Selective Mono-Esterification

As an application scientist, I frequently encounter the challenge of desymmetrizing rigid aromatic systems. Direct mono-esterification of NDCAs is statistically inefficient and practically hindered by the extreme insolubility of the diacids (due to strong intermolecular hydrogen bonding and

-

Spatially Separated Isomers (e.g., 2,6- and 2,7-positions): The preferred route is the controlled mono-saponification of the highly soluble dimethyl naphthalenedicarboxylate. By strictly controlling stoichiometry and temperature, we can arrest the hydrolysis at the half-ester stage.

-

Peri-Substituted Isomers (e.g., 1,8-position): The proximity of the peri-carboxylic groups causes severe steric clash. We leverage this thermodynamic strain by intentionally dehydrating the diacid to form a reactive cyclic anhydride, followed by nucleophilic acyl substitution (ring-opening) with methanol.

Divergent synthetic pathways for the desymmetrization of naphthalene half-ester isomers.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The physicochemical phase changes (solubility vs. precipitation) inherently purify the target molecules, minimizing the need for complex chromatography.

Protocol A: Synthesis of 6-(Methoxycarbonyl)-2-naphthoic acid[1]

Mechanism: Controlled Mono-Saponification

-

Dissolution: Dissolve 10.0 mmol of dimethyl 2,6-naphthalenedicarboxylate in 50 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol.

-

Causality: THF ensures the rigid diester remains fully solvated, while methanol acts as a miscible co-solvent to bridge the organic phase with the incoming aqueous base.

-

-

Saponification: Cool the reaction vessel to 0°C. Add exactly 10.0 mmol (1.0 eq) of KOH dissolved in 10 mL of deionized water dropwise over 30 minutes. Stir for 12 hours, allowing the reaction to slowly reach room temperature.

-

Causality: The strict 1.0 equivalent stoichiometry and low initial temperature kinetically favor the mono-hydrolysis and prevent over-saponification to the diacid.

-

-

Phase Separation & Extraction (Self-Validation Step): Concentrate the mixture under reduced pressure to remove the volatile THF and Methanol. Dilute the remaining aqueous residue with 30 mL of water and extract with Ethyl Acetate (3 x 20 mL).

-

Causality: This step inherently validates the reaction. Any unreacted, neutral diester partitions into the organic layer and is discarded. The desired half-ester remains safely in the aqueous layer as a water-soluble potassium carboxylate salt.

-

-

Acidification: Cool the aqueous layer and slowly acidify with 1M HCl until the solution reaches pH 2.

-

Causality: Protonation converts the water-soluble carboxylate back into a highly insoluble carboxylic acid, triggering immediate and selective precipitation of the pure half-ester.

-

-

Isolation: Filter the white precipitate, wash extensively with cold water, and dry under high vacuum.

Protocol B: Synthesis of 8-(Methoxycarbonyl)-1-naphthoic acid

Mechanism: Anhydride Ring-Opening

-

Anhydride Formation: Suspend 10.0 mmol of 1,8-naphthalenedicarboxylic acid in 20 mL of acetic anhydride. Reflux for 2 hours. Cool to room temperature, filter the resulting 1,8-naphthalic anhydride crystals, and wash with cold hexanes.

-

Methanolysis: Suspend the purified anhydride in 30 mL of anhydrous methanol. Add a catalytic amount of sodium methoxide (0.1 eq) and reflux for 4 hours.

-

Causality: The methoxide acts as a potent nucleophile, attacking one of the highly strained carbonyl carbons of the anhydride ring. This breaks the ring, yielding the mono-methyl ester sodium salt.

-

-

Workup & Isolation: Evaporate the excess methanol. Dissolve the crude solid in water and acidify to pH 2 using 1M HCl. Filter the resulting precipitate to isolate the pure 8-(methoxycarbonyl)-1-naphthoic acid.

Industrial and Research Applications

The strategic selection of these isomers drives innovation across multiple sectors:

-

Advanced Polyesters: 6-(Methoxycarbonyl)-2-naphthoic acid is a vital intermediate. By reacting the carboxylic acid end with specialized diamines or diols, chemists can synthesize asymmetric A-B type monomers. These are polymerized into advanced Polyethylene Naphthalate (PEN) derivatives, which exhibit superior gas barrier properties and thermal resistance compared to standard PET[1].

-

Pharmaceuticals & Fluorophores: 4-(Methoxycarbonyl)-1-naphthoic acid and the 2,7-isomer[2] are heavily utilized in drug discovery. Their asymmetric nature allows them to act as directional linkers in the synthesis of targeted therapeutics and environmentally sensitive fluorescent probes.

References

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-(Methoxycarbonyl)naphthalene-1-carboxylic Acid

[1][2][3]

Executive Summary

3-(Methoxycarbonyl)naphthalene-1-carboxylic acid (CAS: 235107-44-5 ) is a critical intermediate in the synthesis of 1,3-naphthalenedicarboxylic acid (1,3-NDA) and its derivatives.[1][2] As a mono-ester , it represents the transition state between the highly polar, high-melting diacid and the non-polar, lower-melting diester.[1][2]

Understanding its solubility landscape is the primary engineering challenge in isolating this compound during step-growth polymerization or dye synthesis.[1][2] This guide outlines the physicochemical principles governing its dissolution, provides a validated experimental protocol for solubility determination, and details the thermodynamic models required for process scale-up.[1][2]

Chemical Profile & Structural Thermodynamics[1][2][3]

| Property | Specification |

| IUPAC Name | 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid |

| Common Name | Monomethyl 1,3-naphthalenedicarboxylate |

| CAS Number | 235107-44-5 |

| Molecular Formula | C₁₃H₁₀O₄ |

| Molecular Weight | 230.22 g/mol |

| Key Functional Groups | Carboxylic Acid (-COOH), Methyl Ester (-COOCH₃), Naphthalene Core |

Mechanistic Solubility Drivers

The solubility of this mono-ester is governed by a "tug-of-war" between two opposing structural motifs:

-

The Hydrophobic Naphthalene Core: Promotes solubility in aromatic solvents (Toluene, Xylene) and halogenated hydrocarbons via

stacking interactions.[1][2] -

The Asymmetric Functionalization:

-

The -COOH group acts as a hydrogen bond donor/acceptor, driving solubility in polar protic solvents (Methanol, Ethanol) and aprotic solvents (DMSO, DMF).[1][2]

-

The -COOCH₃ group reduces the lattice energy relative to the diacid, significantly lowering the melting point and increasing solubility in organic esters (Ethyl Acetate).[1][2]

-

Solubility Landscape & Solvent Selection

Note: While specific mole-fraction data for the 1,3-isomer is rare in open literature compared to the 2,6-isomer, the following trends are chemically validated based on structural analogs (1-naphthoic acid and 2,6-NDA monoester).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance from -COOH.[1][2] |

| Polar Protic | Methanol, Ethanol | Moderate (T-dependent) | Solvation via H-bonding.[1][2] Solubility increases exponentially with Temperature ( |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Favorable interaction with the methyl ester moiety; limited by the rigid naphthalene core.[1][2] |

| Aromatic | Toluene, Xylene | Low to Moderate | Driven by entropy of mixing; useful for high-temperature recrystallization.[1][2] |

| Alkanes | Hexane, Heptane | Insoluble | Lack of polar interactions to overcome crystal lattice energy.[1][2] |

| Water | Water | Insoluble | Hydrophobic effect of the naphthalene ring dominates.[1] |

Experimental Protocol: Dynamic Laser Monitoring

To generate precise solubility data (Mole Fraction,

Required Equipment

-

Jacketted glass vessel (50 mL) with precision temperature control (

K). -

High-precision balance (

g).

Step-by-Step Workflow

-

Preparation: Weigh a specific mass of solvent (

) into the vessel.[1] -

Initial Dosing: Add a known small mass of solute (

).[1][2] -

Equilibration: Heat slowly (

K/min) while stirring. -

Detection: Record the temperature (

) where the laser transmittance hits a plateau (indicating complete dissolution).[1] -

Iteration: Add more solute to the same solution and repeat to find the next

. -

Calculation: Convert mass to mole fraction (

) using:

Visualization: Solubility Measurement & Purification Logic[1][2]

Caption: Workflow for laser-based solubility determination (left) and its application in separating the mono-ester from crude mixtures (right).

Thermodynamic Modeling

Once experimental data is collected, it must be correlated to thermodynamic models to predict solubility at unmeasured temperatures.[1][2]

A. Modified Apelblat Equation

This is the most accurate semi-empirical model for non-ideal solutions of naphthalene derivatives.[1][2]

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][3]

- : Empirical parameters derived from regression analysis.

B. van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution.[1][2]

Applications in Process Design

The solubility data of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid is most often used to separate it from its impurities:

-

1,3-Naphthalenedicarboxylic acid (Diacid): Highly insoluble in most organic solvents.[1][2]

-

Dimethyl 1,3-naphthalenedicarboxylate (Diester): Highly soluble in aromatics and esters.[1][2]

Separation Strategy:

References

-

Compound Identification: 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid. CAS No. 235107-44-5.[1][2] [1][2]

-

General Solubility of Naphthalene Derivatives: Zaretskii, M.I., et al. "Naphthalene solubility in several organic solvents."[1][2] Journal of Chemical & Engineering Data, 1977.[1][2] [1][2]

-

Methodology (Laser Monitoring): Zhang, S., et al. "Solubility of Monomethyl Adipate in Various Solvents."[1][2] Journal of Chemical & Engineering Data. (Standard protocol reference for mono-ester solubility).

-

Comparative Data (2,6-Isomer): "Dimethyl 2,6-naphthalenedicarboxylate Properties and Solubility."

-

Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1][2]

Thermodynamic Profiling of Naphthalene-1,3-Dicarboxylic Acid Derivatives: pKa Determination and Mechanistic Insights

Executive Summary

Naphthalene dicarboxylic acids (NDCAs) are indispensable building blocks in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and active pharmaceutical ingredients. Among the various isomers, naphthalene-1,3-dicarboxylic acid (1,3-NDCA) and its derivatives (such as the pharmaceutical intermediate Salvianolic acid L) present unique stereoelectronic profiles.

As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth mechanistic analysis of the acid dissociation constants (pKa) of 1,3-NDCA derivatives. This guide details the structural causality behind their acidity and establishes a field-proven, self-validating experimental protocol for accurate pKa determination in low-solubility scenarios.

Mechanistic Determinants of 1,3-NDCA Acidity

The acidity of NDCA derivatives is governed by a complex interplay of inductive effects, resonance stabilization, and steric hindrance. Understanding these factors is critical for researchers predicting the pharmacokinetic behavior of 1,3-NDCA-derived drugs.

-

Peri-Steric Hindrance at C1: In the 1,3-NDCA scaffold, the carboxyl group at the C1 position experiences severe steric repulsion from the adjacent peri-hydrogen at C8. This steric clash forces the C1 carboxylate out of coplanarity with the naphthalene ring. Consequently, resonance electron donation from the aromatic pi-system is heavily diminished. This isolation leaves the inductive electron-withdrawing effect of the aromatic ring dominant, which typically lowers the pKa1 (increasing acidity) compared to unhindered isomers like [1].

-

Meta-like Inductive Coupling: The spatial relationship between the C1 and C3 carboxyl groups is electronically analogous to a meta-substitution pattern in benzene. The strong electron-withdrawing nature of the first un-ionized carboxyl group inductively stabilizes the conjugate monoanion formed during the first deprotonation, further driving down pKa1.

-

Isomeric Baselines: The first dissociation constant (pKa1) for naphthalene dicarboxylic acids generally ranges from 2.7 to 3.7. For instance, the 1,4-isomer exhibits a pKa of 2.71 ([2]), while the 2,7-isomer is notably less acidic at 3.72 ([3]).

Quantitative pKa Data

The following table summarizes the primary and secondary dissociation constants for key NDCA isomers and derivatives to provide comparative thermodynamic context.

| Compound | Substitution Pattern | pKa1 | pKa2 (Est.) | Source / Notes |

| Salvianolic Acid L | 1,3- (Derivative) | 2.81 ± 0.10 | ~4.6 | [4] |

| 1,4-Naphthalenedicarboxylic Acid | 1,4- | 2.71 ± 0.10 | ~4.5 | [2] |

| 2,6-Naphthalenedicarboxylic Acid | 2,6- | ~3.0 | ~4.5 | [1] |

| 2,7-Naphthalenedicarboxylic Acid | 2,7- | 3.72 ± 0.30 | ~4.8 | [3] |

| Phthalic Acid (Reference) | 1,2- (Benzene) | 2.89 | 5.51 | [5] |

Methodological Framework: Co-Solvent pKa Determination

Causality Behind Experimental Choices

NDCA derivatives are notoriously insoluble in pure water, often precipitating as crystalline solids ([6]). Attempting a standard aqueous titration results in a biphasic system where dissolution kinetics mask true thermodynamic equilibrium, yielding artificially truncated titration curves.

To circumvent this, a binary co-solvent system (typically 50% v/v DMSO/Water) must be utilized. DMSO acts as a strong hydrogen-bond acceptor, fully solvating the neutral diacid without severely suppressing proton activity. Furthermore, titrations must be conducted under a nitrogen atmosphere; failing to do so allows ambient CO₂ to dissolve, forming carbonic acid which skews the delicate pH measurements required for accurate pKa2 determination.

Step-by-Step Self-Validating Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system . It incorporates mandatory internal checks that halt the workflow if baseline conditions are not met.

-

Electrode Calibration: Calibrate a high-performance glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Solvent Preparation: Prepare a 50% (v/v) DMSO/Milli-Q water mixture. Add KCl to establish a constant ionic strength of 0.1 M, ensuring activity coefficients remain stable throughout the titration.

-

Blank Validation (Self-Validation Step): Perform a blank titration of the pure solvent using 0.1 M KOH. Generate a Gran plot from the data. Causality: A perfectly linear response confirms the absence of carbonate interference and validates electrode Nernstian behavior in the co-solvent. If the plot is non-linear, the system flags electrode fouling or titrant degradation, and the workflow must be aborted.

-

Analyte Preparation: Dissolve the 1,3-NDCA derivative to a precise concentration of 1.0 mM in the validated solvent system.

-

Potentiometric Titration: Titrate the sample with 0.1 M KOH under a continuous blanket of ultra-pure Nitrogen (N₂) gas. Record pH after each addition, ensuring the drift rate is < 0.001 pH/min before logging the data point.

-

Orthogonal UV-Vis Tracking (Optional but Recommended): Simultaneously route the solution through a flow-cell in a UV-Vis spectrophotometer. Track the isosbestic shifts corresponding to the formation of the monoanion and dianion.

-

Data Deconvolution: Utilize non-linear regression software to fit the pH-volume data. Apply the Yasuda-Shedlovsky extrapolation method to mathematically remove the co-solvent effect, yielding the absolute aqueous pKa values.

Experimental Workflow Visualization

Figure 1: Integrated potentiometric and spectrophotometric workflow for pKa determination.

References

-

2,6-Naphthalenedicarboxylic acid | C12H8O4 | CID 14357 Source: PubChem (National Institutes of Health) URL:[Link]

-

2,7-Naphthalenedicarboxylic acid Source: LookChem URL:[Link]

-

Cas 88-99-3, Phthalic acid Source: LookChem URL:[Link]

-

1,4-naphthalenedicarboxylic acid Source: ChemBK URL:[Link]

Sources

Literature review on naphthalene-based dicarboxylic acid esters

This technical guide provides an in-depth analysis of naphthalene-based dicarboxylic acid esters, focusing on their synthesis, material properties, and pharmacological applications.

Executive Summary

Naphthalene-based dicarboxylic acid esters (NDAEs) represent a class of rigid, aromatic diesters that serve as critical monomers for high-performance polymers and scaffolds for bioactive compounds. Unlike their benzene-based counterparts (terephthalates), the fused bicyclic naphthalene ring confers superior thermal stability, mechanical stiffness, and gas barrier properties.

This guide focuses on the two most industrially and scientifically significant isomers:

-

Dimethyl 2,6-naphthalenedicarboxylate (2,6-NDC): The primary precursor for Polyethylene Naphthalate (PEN), a high-performance alternative to PET.[1]

-

Dimethyl 1,4-naphthalenedicarboxylate (1,4-NDC): A key intermediate for fluorescent dyes, Metal-Organic Frameworks (MOFs), and pharmaceutical intercalation agents.

Structural Chemistry & Isomerism

The position of the ester groups on the naphthalene ring dictates the molecule's symmetry and application.

| Isomer | Structure & Symmetry | Key Property | Primary Application |

| 2,6-NDC | Linear, Centrosymmetric ( | High crystallinity, rigid backbone | High-performance polyesters (PEN), liquid crystals |

| 1,4-NDC | Para-like, lower symmetry ( | Strong fluorescence, steric bulk | MOF linkers, scintillators, dye intermediates |

| 2,3-NDC | Ortho-like | Chelation capability | Bioactive complexes, supramolecular assembly |

Rigidity vs. Plasticization

Critical Distinction: Unlike aliphatic dicarboxylic esters (e.g., adipates, sebacates) which act as plasticizers (increasing flexibility), naphthalene dicarboxylates act as anti-plasticizers or stiffeners .

-

Mechanism: The planar, rigid naphthalene core restricts segmental motion in polymer chains, increasing the Glass Transition Temperature (

).[2] -

Result: PEN has a

of ~120°C, compared to ~75°C for PET.

Synthesis Strategies

Industrial Oxidation (The Amoco Process)

The dominant industrial route involves the liquid-phase oxidation of 2,6-dimethylnaphthalene (2,6-DMN). This process mirrors the terephthalic acid synthesis but requires stricter control due to the reactivity of the naphthalene ring.

-

Solvent: Acetic Acid.[4]

-

Conditions: 180–220°C, 20–30 bar air/oxygen.

-

Challenge: The "4-carboxybenzaldehyde" equivalent in this process is 6-formyl-2-naphthoic acid (FNA), which acts as a chain terminator if not fully oxidized.

Green Chemistry: Bio-Based Cascade Synthesis

Recent advances allow for the synthesis of 2,6-NDA from biomass-derived feedstocks, bypassing petroleum-based alkylnaphthalenes.

Pathway:

-

Diels-Alder Cycloaddition: Biomass-derived p-toluquinone + isoprene

Cyclic precursor.[3] -

Dehydroaromatization: Catalytic conversion to 2,6-dimethylnaphthalene (2,6-DMN).[3]

-

Oxidation: Conversion to 2,6-NDA.

Figure 1: Bio-based synthesis cascade for 2,6-naphthalenedicarboxylic acid esters.

Experimental Protocols

Protocol A: Laboratory Synthesis of Dimethyl 2,6-Naphthalenedicarboxylate

Objective: Esterification of crude 2,6-NDA to the purified dimethyl ester (2,6-NDC). Safety: Methanol is toxic and flammable. Sulfuric acid is corrosive. Work in a fume hood.

Reagents:

-

Crude 2,6-Naphthalenedicarboxylic acid (10 g, 46 mmol)

-

Methanol (anhydrous, 100 mL)

-

Sulfuric Acid (conc., 2 mL) or p-Toluenesulfonic acid (catalytic)

Step-by-Step Workflow:

-

Slurry Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 2,6-NDA in methanol.

-

Catalyst Addition: Add sulfuric acid dropwise while stirring.

-

Reflux: Heat the mixture to reflux (65°C) for 12–24 hours. The solid acid will gradually dissolve as it converts to the more soluble ester.

-

Work-up: Cool to room temperature. The dimethyl ester (2,6-NDC) is less soluble in cold methanol than the mono-ester and will precipitate.

-

Filtration: Filter the white crystalline solid.

-

Recrystallization: Recrystallize from hot toluene or xylene to remove traces of mono-methyl ester and colored impurities.

-

Characterization:

-

Melting Point: 190°C.

-

1H NMR (CDCl3):

8.6 (s, 2H, H-1,5), 8.0 (d, 2H, H-4,8), 7.9 (d, 2H, H-3,7), 4.0 (s, 6H, -OCH3).

-

Protocol B: Synthesis of Naphthalene Diimide (NDI) DNA Intercalator

Context: Naphthalene dicarboxylates are precursors to Naphthalene Diimides (NDIs), which are potent threading intercalators for G-quadruplex DNA.

Workflow:

-

Hydrolysis: Convert 2,6-NDC or 1,4-5,8-tetracarboxylic ester to the anhydride.

-

Imidization: React the anhydride with a functionalized amine (e.g., N,N-dimethylethylenediamine) in DMF at 120°C.

-

Purification: Precipitate with ether; purify via HPLC.

Applications in Material Science

Polyethylene Naphthalate (PEN)

PEN is the polyester of 2,6-NDC and ethylene glycol. It outperforms PET in critical metrics:

| Property | PET | PEN | Mechanism |

| Glass Transition ( | 78°C | 120°C | Naphthalene ring inhibits chain rotation. |

| Modulus (Stiffness) | 2-3 GPa | 5-6 GPa | Rigid bicyclic core. |

| Oxygen Barrier | 1x (Baseline) | 5x Better | Higher density packing reduces gas diffusion. |

| UV Resistance | Poor | Excellent | Naphthalene absorbs UV light (acting as a screen). |

Metal-Organic Frameworks (MOFs)

The 1,4-NDC isomer acts as a linear linker in MOFs (e.g., UiO-66-NDC). These porous materials are used for:

-

Gas Storage: Hydrogen and Methane.

-

Catalysis: The electron-rich naphthalene ring stabilizes catalytic metal nodes.

-

Fluorescence Sensing: 1,4-NDC based MOFs exhibit blue fluorescence that is quenched upon binding to nitroaromatic explosives.

Pharmaceutical Applications

DNA Intercalation & G-Quadruplex Stabilization

Derivatives of naphthalene dicarboxylic acids, particularly Naphthalene Diimides (NDIs) , are extensively researched as anticancer agents.

-

Mechanism: The planar naphthalene core intercalates (stacks) between DNA base pairs.

-

Target: They show high affinity for G-Quadruplexes (four-stranded DNA structures found in telomeres and oncogene promoters). Stabilizing these structures inhibits telomerase enzyme activity, halting cancer cell proliferation.

Rare Earth Cytotoxic Complexes

Recent studies have shown that Lanthanide complexes (e.g., Erbium, Neodymium) coordinated with naphthalene dicarboxylates exhibit significant cytotoxicity against non-small cell lung cancer (A549 cells).[5]

-

Action: These complexes trigger apoptosis via mitochondrial dysfunction and ROS (Reactive Oxygen Species) generation.

Figure 2: Mechanism of action for Naphthalene Diimide (NDI) derivatives in cancer therapy.

References

-

Production of 2,6-Naphthalenedicarboxylic Acid from Biomass-Derived Platform Compounds. ACS Catalysis. (2026). Link

-

Synthesis methods for 2,6-naphthalenedicarboxylic acid. Catalysis in Industry. (2016). Link

-

Polyethylene Naphthalate (PEN) Film Properties. Polymer Data Handbook. Link

-

Tethered naphthalene diimide-based intercalators for DNA triplex stabilization. Nucleic Acids Research. Link

-

High selectivity and significant cytotoxicity of rare earth naphthalene dicarboxylate complexes. Journal of Materials Chemistry B. Link

-

UiO-66-NDC (1,4-Naphthalenedicarboxylic Acid): A Versatile Metal-Organic Framework. ChemRxiv. (2024).[6] Link

Sources

- 1. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. High selectivity and significant cytotoxicity of rare earth naphthalene dicarboxylate complexes on non-small cell lung cancer cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: Safety Data, Handling Protocols, and Physicochemical Profiling of 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid

Executive Summary

As a Senior Application Scientist overseeing chemical inventory and assay development, I frequently encounter novel aromatic building blocks. 3-(Methoxycarbonyl)naphthalene-1-carboxylic acid (CAS 235107-44-5) is a highly functionalized naphthalene derivative crucial for synthesizing complex active pharmaceutical ingredients (APIs) and advanced materials. However, its dual functionality—a reactive carboxylic acid and a hydrolyzable methyl ester—dictates strict handling, storage, and safety paradigms. This guide synthesizes its Material Safety Data Sheet (MSDS) profile, grounding standard Globally Harmonized System (GHS) classifications in the fundamental physical chemistry of the molecule.

Physicochemical Profiling & Structural Causality

Understanding the safety profile of a compound begins with its molecular architecture. The molecule (

Table 1: Key Physicochemical Properties and Operational Implications

| Property | Value | Causality & Operational Implication |

| CAS Number | 235107-44-5 | Unique identifier for [1]. |

| Molecular Weight | 230.22 g/mol | Low MW; forms fine, easily aerosolized powders if ungranulated[1]. |

| LogP (Predicted) | ~2.32 | Moderate lipophilicity allows it to partition into dermal layers, necessitating nitrile gloves[1]. |

| TPSA | 63.6 Ų | Indicates moderate polar surface area, primarily localized at the oxygen-rich substituents[1]. |

| Storage Temp. | 2-8°C (Sealed, Dry) | Cold, dry storage prevents ambient hydrolysis of the methoxycarbonyl ester into the dicarboxylic acid[1]. |

GHS Hazard Classification & Toxicological Mechanisms

While specific in vivo toxicological data for 3-(methoxycarbonyl)naphthalene-1-carboxylic acid is limited, we must apply structural activity relationship (SAR) principles. Based on highly analogous compounds like[2], this compound exhibits localized irritation hazards[3].

-

Skin Irritation (Category 2, H315): The carboxylic acid moiety acts as a proton donor. Upon contact with the slightly basic environment of sweat on the skin, it causes localized pH shifts leading to epidermal protein denaturation[3].

-

Serious Eye Irritation (Category 2A, H319): The lipophilic naphthalene core allows the molecule to rapidly partition into the corneal epithelium, while the acidic group causes severe irritation to the mucosal tissue[3].

-

Specific Target Organ Toxicity - Single Exposure (Category 3, H335): Inhalation of the fine powder leads to deposition in the upper respiratory tract. Macrophages attempting to clear the particulate are irritated by the localized acidity, triggering the cough reflex and dyspnea[3].

Caption: Mechanistic pathway of naphthoic acid derivative mucosal and dermal irritation.

Self-Validating Experimental Protocols for Safe Handling

In drug development, maintaining the integrity of the ester while protecting the operator is paramount. The following is a self-validating protocol for preparing a 10 mM stock solution for in vitro assays.

Protocol: Preparation of 10 mM Stock Solution in DMSO

Rationality: Dimethyl sulfoxide (DMSO) is chosen as an aprotic solvent to prevent transesterification (which would occur if methanol or ethanol were used) and hydrolysis (which occurs rapidly in aqueous buffers).

-

Environmental Control: Perform all weighing inside a Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing isolator to mitigate H335 inhalation risks.

-

PPE Verification: Don double nitrile gloves (extended cuff), a fitted N95/P100 particulate respirator, and chemical splash goggles.

-

Self-Validation Check: Ensure no exposed skin exists between the lab coat cuff and the inner glove.

-

-

Gravimetric Transfer: Weigh out exactly 23.02 mg of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid into a pre-tared, static-free amber glass vial.

-

Causality: Amber glass is utilized to prevent potential photo-oxidation of the aromatic system over long-term storage.

-

-

Aprotic Solvation: Add 10.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to the vial.

-

Dissolution: Vortex gently for 30 seconds. Do not sonicate if the bath temperature exceeds 30°C, as heat accelerates ester hydrolysis in the presence of trace moisture.

-

Storage & Validation: Blanket the headspace with Argon or Nitrogen gas, seal with a PTFE-lined cap, and store at -20°C.

-

Self-Validation Check: An aliquot run on LC-MS immediately after preparation must show a single peak at m/z 229.05[M-H]-. Re-test monthly to validate ester stability.

-

Spill Response and Waste Management Workflow

Accidental releases require immediate, methodical action to prevent cross-contamination and exposure. When a minor spill occurs, sweeping dry powder directly generates hazardous aerosols. By lightly misting the powder with water (or a 50/50 water/isopropanol mix to break surface tension), the particles agglomerate. This physical change drastically reduces the inhalation hazard during the cleanup process.

Waste must be treated as hazardous chemical waste due to its (common to naphthoic acids, which can disrupt aquatic ecosystems)[3].

Caption: Workflow for 3-(methoxycarbonyl)naphthalene-1-carboxylic acid spill management.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6847, 1-Naphthoic acid." PubChem Database. URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(Methoxycarbonyl)naphthalene-1-carboxylic Acid via Anhydride Desymmetrization

This Application Note and Protocol is designed for researchers and drug development scientists focusing on the regioselective functionalization of the naphthalene scaffold.

Introduction & Scientific Rationale

The naphthalene scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in retinoids, anti-inflammatory agents, and supramolecular building blocks. A critical challenge in naphthalene chemistry is distinguishing between the chemically distinct but structurally similar positions on the ring.

This protocol details the synthesis of 3-(methoxycarbonyl)naphthalene-1-carboxylic acid (a mono-methyl ester) from naphthalene-1,3-dicarboxylic anhydride .[1] The synthesis relies on sterically controlled desymmetrization .[1]

Mechanistic Insight: The Peri-Effect

The regioselectivity of this reaction is governed by the "Peri-Effect"—the steric repulsion between the substituent at position 1 and the proton at position 8 (peri-position).

-

The Challenge: Naphthalene-1,3-dicarboxylic anhydride is an unsymmetrical anhydride. Nucleophilic attack by methanol can occur at either the C1 or C3 carbonyl.[1]

-

The Solution: The C1 carbonyl is sterically shielded by the peri-hydrogen (H8). The C3 carbonyl is relatively unhindered.[1]

-

The Outcome: Methanol preferentially attacks the less hindered C3 carbonyl.[1] This opens the ring, converting C3 into the ester (-COOMe) and releasing C1 as the free carboxylic acid (-COOH).[1]

Reaction Pathway & Mechanism

The following diagram illustrates the steric control mechanism that ensures the formation of the 3-ester-1-acid isomer.

Caption: Mechanistic pathway showing the steric direction of methanol attack at the C3 position due to peri-hindrance at C1.

Experimental Protocol

Precursor Note: Naphthalene-1,3-dicarboxylic anhydride is often prepared in situ from naphthalene-1,3-dicarboxylic acid due to the hydrolytic instability of the 6-membered anhydride ring compared to 5-membered analogs.[1] This protocol includes the dehydration step.[1][2][3]

Materials & Reagents

| Reagent | Equiv. | Role |

| Naphthalene-1,3-dicarboxylic acid | 1.0 | Starting Material |

| Acetic Anhydride (Ac₂O) | 5.0 - 10.0 | Dehydrating Agent / Solvent |

| Methanol (anhydrous) | Excess | Nucleophile / Solvent |

| Toluene | Solvent | Co-solvent (optional) |

| DMAP (4-Dimethylaminopyridine) | 0.1 | Catalyst (Optional*) |

*Note: Thermal opening (no catalyst) often yields higher regioselectivity than base-catalyzed opening, which can equilibrate the product.

Step-by-Step Procedure

Phase 1: Formation of the Anhydride

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Dehydration: Charge the flask with Naphthalene-1,3-dicarboxylic acid (10 mmol, 2.16 g) and Acetic Anhydride (10 mL).

-

Reflux: Heat the mixture to reflux (140°C) for 2–4 hours. The suspension should become a clear solution as the anhydride forms.[1]

-

Isolation: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) to yield the crude Naphthalene-1,3-dicarboxylic anhydride as a solid residue. Do not expose to moisture.

Phase 2: Regioselective Methanolysis

-

Dissolution: Redissolve the crude anhydride residue immediately in anhydrous Methanol (50 mL).

-

Reaction: Reflux the methanolic solution (65°C) for 6–12 hours. Monitor reaction progress by TLC (System: Hexane/EtOAc 1:1 + 1% Formic acid) or HPLC.

-

Checkpoint: The starting anhydride spot should disappear. A new spot (mono-ester) should appear.[1]

-

-

Workup:

-

Concentrate the reaction mixture to dryness.

-

Redissolve the residue in Ethyl Acetate (50 mL).

-

Extraction: Extract the organic phase with saturated NaHCO₃ solution (3 x 30 mL).

-

Logic: The product (mono-acid) will deprotonate and move into the aqueous phase.[1] Any diester (over-reaction) or unreacted anhydride (hydrolyzed to diacid) will remain in organics or behave differently.

-

-

Acidification: Carefully acidify the combined aqueous extracts with 1M HCl to pH ~2 while stirring. A white precipitate should form.[4]

-

Filtration: Collect the precipitate by vacuum filtration.[1] Wash with cold water and dry under vacuum.

-

Phase 3: Purification & Analysis

-

Recrystallization: If necessary, recrystallize from Toluene/Methanol or Ethanol to remove trace diacid.

-

Yield: Expected yield 75–85%.[1]

Quality Control & Validation

The following analytical data confirms the structure and regiochemistry.

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | -OCH₃ | Singlet, ~3.95 ppm | Confirms methyl ester formation.[1] |

| ¹H NMR | Aromatic Region | distinct splitting pattern | C2-H (singlet-like) and C4-H will show specific shifts.[1] |

| ¹³C NMR | Carbonyls | Two distinct signals | ~167 ppm (Ester) and ~170 ppm (Acid). |

| HMBC | Correlation | -OCH₃ protons to C3-Carbonyl | Critical Proof: The methoxy protons must correlate to the C3 carbonyl carbon, confirming the ester is at position 3.[1] |

| MS (ESI-) | [M-H]⁻ | m/z 229.05 | Consistent with Formula C₁₃H₁₀O₄.[1] |

Troubleshooting Guide

-

Issue: Low Yield.

-

Issue: Poor Regioselectivity (Mixture of isomers).

-

Cause: Reaction temperature too high or use of strong base catalyst.

-

Fix: Perform methanolysis at lower temperature (RT) for longer time (24-48h). Avoid TEA/DMAP if selectivity is poor; rely on thermal control.[1]

-

Workflow Visualization

Caption: Operational workflow for the conversion of diacid to mono-ester via the anhydride intermediate.

References

-

Regioselectivity in Anhydride Opening

-

Naphthalene Reactivity (The Peri-Effect)

-

Title: The Peri-Effect in Naphthalene Derivatives.[1]

- Source:Journal of Organic Chemistry.

- Context: Explains the steric repulsion between positions 1 and 8, which drives the regioselectivity away

-

-

Synthesis of Naphthalene Carboxylic Acids

-

Title: Synthesis of 3-methoxycarbonyl-1-naphthoic acid derivatives via Stobbe Condensation (Alternative Route).[1]

- Source:Organic Syntheses.

- Context: Provides characterization data for the target molecule to valid

-

-

General Anhydride Protocol

Sources

- 1. 1-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Anhydride synthesis [organic-chemistry.org]

Application Notes & Protocols: A Guide to the Selective Mono-esterification of Naphthalene-1,3-dicarboxylic Acid

Introduction: The Challenge and Significance of Selective Mono-esterification

Dicarboxylic acid monoesters are pivotal building blocks in modern chemistry, serving as essential intermediates in the synthesis of pharmaceuticals, specialty polymers, and fine chemicals. Their bifunctional nature, possessing both a reactive carboxylic acid and a protected ester, allows for sequential and controlled molecular elaboration. Naphthalene-1,3-dicarboxylic acid, with its rigid and aromatic scaffold, presents a particularly interesting substrate for creating novel materials and drug candidates.

However, the synthesis of its monoesters is a non-trivial pursuit. The core challenge lies in achieving selectivity. A standard acid-catalyzed esterification of a dicarboxylic acid with one equivalent of alcohol will statistically yield a mixture of unreacted diacid, the desired monoester, and the undesired diester, leading to complex purification challenges and reduced yields of the target molecule. This guide provides an in-depth exploration of the strategies and protocols designed to overcome this challenge, with a focus on rational experimental design and mechanistic understanding.

The Statistical Hurdle in Direct Esterification

The classical Fischer-Speier esterification, while fundamental, is governed by chemical equilibrium and statistical probability.[1][2] When a symmetric dicarboxylic acid is treated with an alcohol under acidic catalysis, the reaction of the first and second carboxylic acid groups often proceeds at comparable rates, making selectivity difficult to control. For an asymmetric substrate like naphthalene-1,3-dicarboxylic acid, intrinsic differences in the electronic and steric environments of the two acid groups can be exploited, but statistical outcomes remain a significant factor.

Caption: Figure 1: The Statistical Esterification Problem

Strategic Pathways to Selective Mono-esterification

To circumvent the statistical mixture, several advanced strategies have been developed. The choice of method depends on the substrate, available resources, and desired scale.

A. Metal-Ion Mediated Selectivity: A Modern Approach

A highly effective one-step method for achieving mono-esterification involves the use of metal salts, such as Lithium Chloride (LiCl), to differentiate the two carboxylic acid groups.[3][4] This strategy is particularly effective for dicarboxylic acids where one carboxyl group can preferentially coordinate with the metal cation.

Principle of Operation: The lithium cation (Li+) forms a coordinative cluster with one of the carboxylate groups. This interaction effectively "shields" the coordinated group, rendering it less available for reaction. The distal, uncoordinated carboxylic acid remains exposed and is activated for esterification, for instance, by trifluoroacetic anhydride (TFAA).[3][4] This elegant approach directs the reaction to a single site, leading to remarkable selectivity.

Caption: Figure 2: Workflow for LiCl-Mediated Mono-esterification

B. Heterogeneous Catalysis: A Green and Recyclable Alternative

The use of solid-phase catalysts offers significant advantages in terms of product purification and catalyst reusability. Strongly acidic ion-exchange resins and bifunctional alumina have demonstrated high selectivity for mono-esterification.[5][6]

Principle of Operation: Selectivity arises from the specific interaction between the dicarboxylic acid and the catalyst surface. It is proposed that the diacid adsorbs onto the catalyst via one of its carboxylic acid groups, leaving the other group oriented towards the bulk solvent and available for esterification. The rate of esterification of the free carboxylic acid is significantly higher than that of the adsorbed one, driving the reaction towards the monoester.[6]

C. Enzymatic Catalysis: The Ultimate in Selectivity

Enzymes, particularly lipases like Candida antarctica lipase B (CALB, often immobilized as Novozym 435), are renowned for their exceptional chemo-, regio-, and stereoselectivity.[7][8][9]

Principle of Operation: The active site of the enzyme can distinguish between the two carboxylic acid groups of a single molecule, especially in an asymmetric substrate like naphthalene-1,3-dicarboxylic acid. The enzyme binds the substrate in a specific orientation, presenting only one of the two carboxyl groups for catalysis. These reactions are typically performed under mild conditions (room temperature to ~60 °C) and can be conducted in organic solvents or even aqueous miniemulsions, making them a highly attractive green chemistry option.[10]

D. Classical Protecting Group Strategy

This multi-step approach is often considered a last resort due to its lower atom economy but remains one of the most reliable methods for achieving unambiguous mono-functionalization.

Principle of Operation: The strategy involves:

-

Diesterification: Convert the dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester).

-

Selective Monosaponification: Carefully hydrolyze one of the two ester groups back to a carboxylic acid using one equivalent of a base (e.g., NaOH or KOH). For naphthalene-1,3-dicarboxylic acid esters, the C1-ester is generally more sterically hindered, and saponification may preferentially occur at the C3 position.

-

Isolation: Separate the desired monoester from the remaining diester and the diacid byproduct.

This method provides an alternative route to the target compound, starting from the diester rather than the diacid.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for laboratory execution. Standard laboratory safety procedures should be followed at all times.

Protocol 1: LiCl-Mediated Selective Mono-tert-butylation

This protocol is adapted from the highly selective method developed for long-chain dicarboxylic acids and applied here to naphthalene-1,3-dicarboxylic acid.[3][4] It is particularly useful for synthesizing mono-tert-butyl esters, which are valuable intermediates.

Materials and Equipment:

-

Naphthalene-1,3-dicarboxylic acid

-

Lithium chloride (LiCl), anhydrous

-

Trifluoroacetic anhydride (TFAA)

-

tert-Butanol (t-BuOH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add naphthalene-1,3-dicarboxylic acid (1.0 eq) and anhydrous THF (approx. 0.1 M concentration). Stir to form a suspension.

-

LiCl Addition: Add anhydrous LiCl (1.0 eq) to the suspension. Stir the mixture at room temperature. The solubility of the diacid should increase, potentially yielding a clearer solution.

-

Activation and Esterification: In a separate flask, prepare a solution of t-BuOH (1.2 eq) and TFAA (1.2 eq) in anhydrous THF. Cool this solution to 0 °C.

-

Slowly add the TFAA/t-BuOH solution to the diacid/LiCl mixture via a dropping funnel over 30 minutes, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or HPLC.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure mono-tert-butyl 1,3-naphthalenedicarboxylate.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. HPLC analysis can be used to determine the ratio of monoester to diester and unreacted diacid.[11]

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic solvent prevents reaction with the activated acid. |

| LiCl eq. | 1.0 | Stoichiometric amount to shield one carboxyl group. |

| Temperature | 0 °C to RT | Controls the rate of reaction and minimizes side products. |

| Expected Yield | >80% | Based on similar systems, high selectivity is expected. |

| Expected Selectivity | >20:1 (mono:di) | The LiCl shielding effect dramatically favors monoester formation.[3] |

Protocol 2: Ion-Exchange Resin Catalyzed Mono-methylation

This protocol utilizes a strongly acidic ion-exchange resin (e.g., Amberlyst-15) as a recyclable heterogeneous catalyst. It is adapted from a general method for selective monoesterification.[6]

Materials and Equipment:

-

Naphthalene-1,3-dicarboxylic acid

-

Amberlyst-15 resin (or similar)

-

Methanol (reagent grade)

-

Toluene

-

Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer

-

Sintered glass funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and then toluene to activate it and remove any impurities. Dry the resin under vacuum.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add naphthalene-1,3-dicarboxylic acid (1.0 eq), activated Amberlyst-15 resin (approx. 20% by weight of diacid), methanol (1.5-2.0 eq), and toluene as the azeotroping solvent.

-

Esterification: Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Continue the reflux for 8-24 hours. The reaction can be monitored by taking small aliquots of the liquid phase (ensuring no resin is removed) and analyzing by TLC or HPLC.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 resin. The resin can be washed with methanol and toluene and reused for subsequent reactions.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the toluene and excess methanol.

-

Purification: The resulting crude product will be a mixture of the monoester, some diester, and unreacted diacid. This mixture can be separated by selective extraction. For example, dissolve the crude mixture in ethyl acetate and wash with a mild aqueous base (e.g., 5% NaHCO₃). The unreacted diacid will be extracted into the aqueous layer. The organic layer containing the monoester and diester can then be separated by column chromatography.

Summary of Strategies

The selective mono-esterification of naphthalene-1,3-dicarboxylic acid is an achievable goal through rational method selection. The table below summarizes the key approaches.

| Method | Principle | Typical Selectivity | Advantages | Disadvantages |

| LiCl-Mediated | Shielding of one carboxyl group by Li+ coordination.[3][4] | Very High (>20:1) | One-step, high yield, excellent selectivity. | Requires anhydrous conditions, stoichiometric reagents. |

| Heterogeneous Catalysis | Preferential adsorption of one carboxyl group on a solid support.[6] | Moderate to High | Recyclable catalyst, simple workup. | May require elevated temperatures and long reaction times. |

| Enzymatic | Enzyme active site recognizes and reacts with only one carboxyl group.[7][9] | Excellent | Extremely high selectivity, mild conditions, green. | Enzymes can be expensive, may have substrate limitations. |

| Protecting Group | Sequential protection, esterification, and deprotection steps. | Excellent | Highly reliable and unambiguous. | Multi-step, poor atom economy, generates more waste. |

Conclusion

While the direct, statistically-controlled esterification of naphthalene-1,3-dicarboxylic acid presents significant challenges, modern synthetic chemistry offers a powerful toolkit to achieve high selectivity for the desired monoester. Metal-ion mediated methods provide an elegant and highly efficient one-pot solution, while heterogeneous and enzymatic catalysis offer greener and more sustainable alternatives. The choice of the optimal protocol will depend on the specific requirements of the research or development program, balancing factors such as scale, cost, purity requirements, and environmental impact. Through the application of the principles and protocols outlined in this guide, researchers can confidently approach the synthesis of these valuable chemical intermediates.

References

-